1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid
Overview
Description
1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid is a synthetic compound belonging to the class of cyclopropane carboxylic acids. It has garnered attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by its molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid is the enzyme ketol-acid reductoisomerase (KARI) . KARI plays a crucial role in the branched-chain amino acid pathway in plants .
Mode of Action
This compound acts as an inhibitor of KARI . By binding to this enzyme, it prevents the normal progression of the branched-chain amino acid pathway, leading to disruption of essential metabolic processes in plants .
Biochemical Pathways
The compound primarily affects the branched-chain amino acid pathway . This pathway is responsible for the biosynthesis of essential amino acids like leucine, isoleucine, and valine. By inhibiting KARI, this compound disrupts this pathway, leading to a deficiency of these crucial amino acids .
Result of Action
The inhibition of KARI by this compound leads to a disruption in the biosynthesis of essential amino acids in plants . This disruption can lead to growth inhibition and other detrimental effects on the plant’s physiology .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic balance. Additionally, it can influence the activity of cofactors involved in various biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is essential for its role in modulating specific biochemical pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid typically involves the reaction of 4-chlorophenol with cyclopropane carboxylic acid under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted cyclopropane derivatives, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar in structure but differs in the substitution pattern on the aromatic ring.
Cyclopropane carboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring or aromatic ring.
Uniqueness: 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOVUSTVSOEJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252760-19-2 | |
Record name | 1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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